Conessine
Overview
Description
Mechanism of Action
Target of Action
Conessine, a steroidal alkaloid found in many species of plants , primarily targets the Histamine H3 Receptor (H3R) . H3R plays a crucial role in the brain, regulating the release of various neurotransmitters .
Mode of Action
This compound acts as an antagonist of the Histamine H3 Receptor . By blocking H3R, it increases the neurotransmitter Histamine . This action is different from other Histamine Receptors (such as H1 and H2), which cause down-regulation of histamine in the body . This compound also increases the neurotransmitter Acetylcholine (ACh) in the brain by reducing the activity of Acetylcholinesterase (AChE) .
Biochemical Pathways
This compound’s interaction with H3R affects various biochemical pathways. It can improve cognition by increasing Histamine and Acetylcholine in the brain . It also has antimicrobial effects, including anti-parasitic effects against amoeba and plasmodium, and antibacterial effects against various bacteria . Furthermore, it has antioxidant properties and can protect neurotransmitter systems from alcohol exposure .
Pharmacokinetics
This property allows it to exert its effects directly on the brain, influencing cognitive function and neurotransmitter levels .
Result of Action
This compound’s action results in various molecular and cellular effects. It inhibits cell proliferation, migration, and invasion, and induces apoptosis in liver cancer cells . In muscle cells, it interferes with autophagic flux, potentially inhibiting muscle cell death . It also has antimicrobial effects, acting against various parasites and bacteria .
Biochemical Analysis
Biochemical Properties
Conessine interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-plasmodial activity, with IC₅₀ values of 1.9 μg/ml and 1.3 μg/ml using schizont maturation and parasite lactate dehydrogenase (pLDH) assay respectively
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been observed to reduce parasitaemia in Plasmodium berghei-infected mice . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 10 mg/kg, it exhibited 88.95% parasite inhibition . Due to its slightly toxic nature (cytotoxicity = 14), biochemical analysis of the serum from mice after administration of this compound were also observed .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Conessine can be isolated from plant sources such as Holarrhena antidysenterica. The isolation and purification process involves using methanol as a solvent system through column chromatography and thin-layer chromatography . In vitro elicitation of this compound has been achieved in the bark-derived callus culture of Holarrhena antidysenterica using various organic and inorganic elicitors . The maximum amount of this compound was achieved in callus developed on MS medium supplemented with specific growth regulators .
Chemical Reactions Analysis
Conessine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenylalanine, tyrosine, chitosan, tryptophan, casein hydrolysate, proline, sucrose, and yeast extract . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Conessine has a wide range of scientific research applications:
Comparison with Similar Compounds
Conessine is unique among steroidal alkaloids due to its selective histamine H3 receptor antagonism and broad-spectrum antiviral activity . Similar compounds include:
Conanine: A structural derivative of this compound with similar biological activities.
Cyclovirobuxine D: Another steroidal alkaloid with cardiovascular and cerebrovascular therapeutic applications.
Abiraterone acetate: A steroidal antiandrogen medication used for prostate cancer treatment.
This compound’s unique combination of histamine antagonism, antiviral, antimicrobial, and cognitive-enhancing properties sets it apart from other steroidal alkaloids.
Properties
IUPAC Name |
N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLGAQQQNWMVMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859475 | |
Record name | N,N-Dimethylcon-5-enin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546-06-5 | |
Record name | conessine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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